

hydroxyurea versus ruxolitinib essential thrombocythemia

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Compound Focus: Hydroxyurea

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Efficacy & Hematologic Outcomes

Parameter	Hydroxyurea (HU) Only Cohort	HU → Ruxolitinib (HU-RUX) Cohort
Patient Profile	First-line, high-risk ET [1]	HU-refractory/intolerant, high-risk ET [1]
Sample Size	n=37 [1]	n=37 [1]
Mean WBC Count at Baseline	6.8 (3.1) ×10 ⁹ /L [1]	9.3 (5.1) ×10 ⁹ /L [1]
Mean Platelet Count at Baseline	513.9 (154.7) ×10 ⁹ /L [1]	1027.4 (497.8) ×10 ⁹ /L [1]
Change in WBC at 48 Months	-0.1 (2.7) ×10 ⁹ /L [1]	-3.8 (5.3) ×10 ⁹ /L [1]
Change in Platelets at 48 Months	-6.9 (105.1) ×10 ⁹ /L [1]	-539.0 (521.8) ×10 ⁹ /L [1]
Splenomegaly (Palpable Spleen)	Information missing	Reduced from 10.0% at baseline to 4.8% at 48 months [2]

Experimental Protocols & Key Methodologies

The comparative data primarily comes from a **post-hoc, matched-cohort analysis** [1] [3]. Here are the methodologies of the key studies involved:

- **HU-RUX Cohort (Interventional Study):**

- **Source:** A completed Phase 2 study (NCT00726232) of ruxolitinib in ET patients refractory or intolerant to **hydroxyurea** [1] [3].
- **Patient Population:** Adults (≥ 18 years) with ET, platelet count $>650 \times 10^9/L$ (unless on treatment), and physician-determined refractoriness or intolerance to **hydroxyurea** [3].
- **Intervention:** Treatment with ruxolitinib. The index date was defined as the initiation of ruxolitinib [3].
- **Key Exclusion Criteria:** Treatment with other cytoreductive therapies (e.g., anagrelide, interferon alpha) shortly before starting ruxolitinib [3].

- **HU Cohort (Observational Study):**

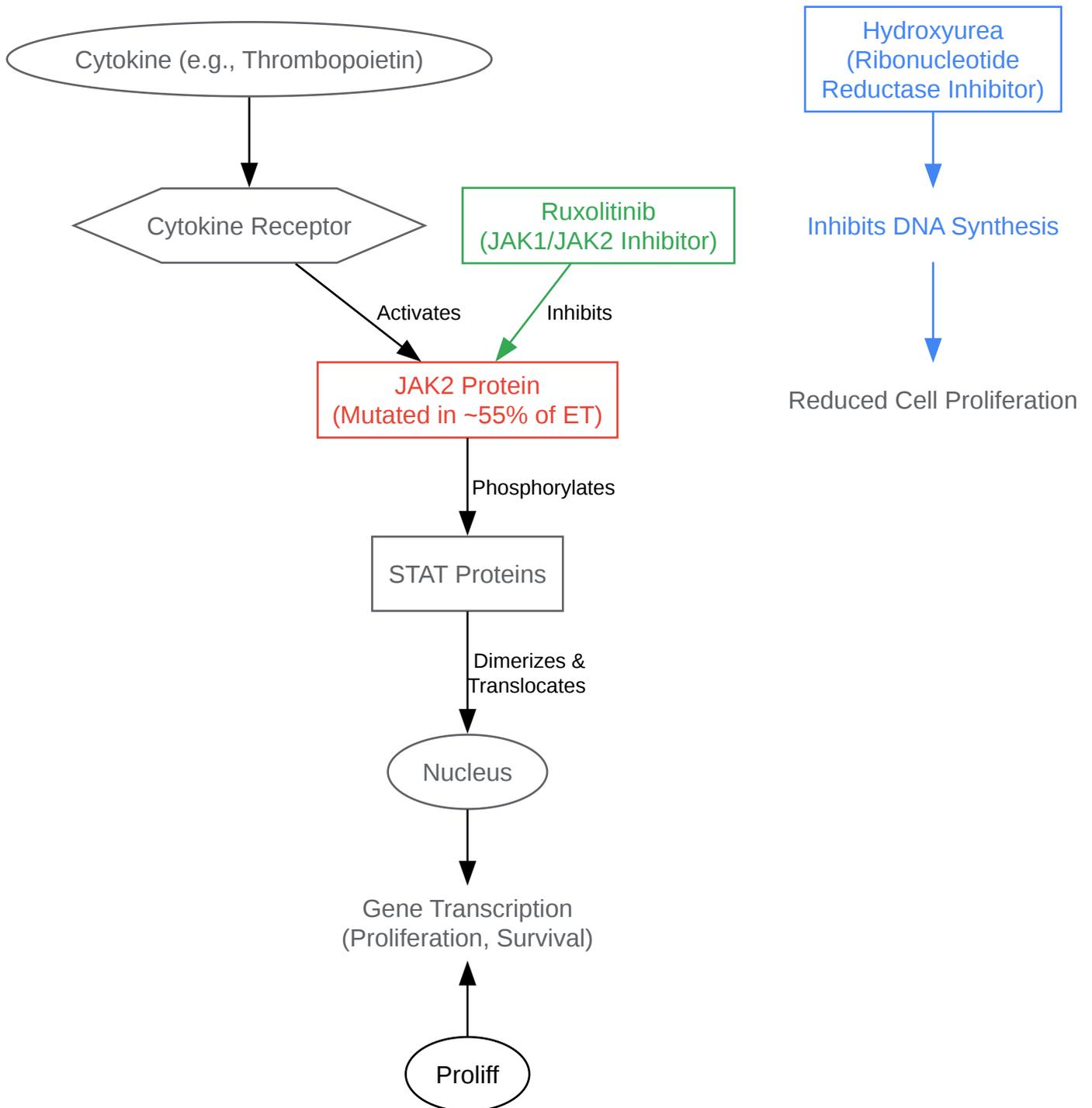
- **Source:** The prospective, non-interventional Myelofibrosis and Essential Thrombocythemia Observational Study (MOST, NCT02953704) [3] [2].
- **Patient Population:** Patients with a clinical diagnosis of ET from 124 US sites, with life expectancy >6 months. Included both high-risk and low-risk patients receiving cytoreductive therapy [3].
- **Intervention:** Patients who received **hydroxyurea** as their only non-aspirin ET-directed therapy for ≥ 180 days. The index date was the enrollment into MOST [3].
- **Key Exclusion Criteria:** Diagnoses of secondary acute myeloid leukemia, myelodysplastic syndrome, or chronic myelogenous leukemia [3].

- **Matching & Analysis:**

- Patients from the two studies were matched 1:1 using **propensity scores** based on age, sex, BMI, ET disease duration, thrombosis history, and quality of life score at index [3].
- Changes in laboratory values were reported at 6-month intervals over 48 months and compared using t-tests [3].

Mechanisms of Action & Signaling Pathways

The two drugs work through distinct mechanisms to control myeloproliferation.



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The diagram above illustrates the distinct mechanisms of action for these drugs:

- **Hydroxyurea** is a **ribonucleotide reductase inhibitor**. It acts by inhibiting DNA synthesis, thereby reducing cell proliferation in a more generalized, cytotoxic manner [1]. It is the consensus first-line

cytoreductive therapy for high-risk ET [1] [4].

- **Ruxolitinib** is an **oral inhibitor of Janus kinase 1 and 2 (JAK1/JAK2)**. It directly targets the dysregulated JAK-STAT signaling pathway, which is central to the pathogenesis of ET, particularly in patients with the JAK2V617F mutation [5]. This leads to reduced proliferation and improved symptoms [1] [2]. Its approval is for patients with **hydroxyurea** resistance or intolerance [1] [5].

Clinical Context & Future Directions

- **Treatment Landscape:** In the United States, there are no FDA-approved therapies specifically for ET; treatment relies on off-label use of **hydroxyurea**, anagrelide, or interferons [4] [6]. This contrasts with Europe, where pegylated interferons have received regulatory approval [4].
- **Combination Therapy:** Evidence from myelofibrosis studies suggests that in hyperproliferative cases (significant leukocytosis/thrombocytosis), combining **hydroxyurea** with ruxolitinib can improve hematological control and allow for higher ruxolitinib exposure [7]. This strategy may be relevant for managing similar challenges in ET.
- **Emerging Therapies:** The therapeutic landscape for ET is evolving. **Ropeginterferon alfa-2b**, already approved for polycythemia vera, is under investigation in late-stage clinical trials for ET (e.g., the EXCEED-ET trial, NCT05482971) with results expected around mid-2025 [6]. Other novel agents like **pelabresib** (a BET inhibitor) and **bomedemstat** (an LSD1 inhibitor) are also being evaluated [4].

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